2-[4-(4-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol
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Overview
Description
2-[4-(4-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol is a complex organic compound that features a piperazine ring substituted with a 4-methylbenzoyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol typically involves multiple steps. One common approach is to start with the piperazine ring, which is then functionalized with the 4-methylbenzoyl group through an acylation reaction. The thiophene ring is introduced via a nucleophilic substitution reaction. The final step involves the formation of the ethan-1-ol moiety through a reduction reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the 4-methylbenzoyl moiety can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
2-[4-(4-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[4-(4-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the thiophene ring can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-bromophenyl)piperazin-1-yl]ethan-1-ol: Similar structure but with a bromophenyl group instead of a methylbenzoyl group.
2-[4-(4-aminophenyl)piperazin-1-yl]ethan-1-ol: Contains an aminophenyl group instead of a methylbenzoyl group.
Uniqueness
2-[4-(4-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol is unique due to the presence of both the 4-methylbenzoyl and thiophene groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14-4-6-15(7-5-14)18(22)20-10-8-19(9-11-20)13-16(21)17-3-2-12-23-17/h2-7,12,16,21H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXSJQRBKXLYTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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